

The Developmental Journey of Reltecamod: From Preclinical Promise to Clinical Evaluation

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Compound of Interest

Compound Name: *Reltecamod*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Reltecamod (formerly known as AB103) is a novel synthetic peptide designed to modulate the body's immune response to severe infections and inflammatory conditions. Its development has traversed a comprehensive path from foundational preclinical research to rigorous clinical trials, aiming to address the high unmet medical need in conditions such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury. This technical guide provides a detailed overview of the history of **Reltecamod**'s development, focusing on the core scientific data, experimental methodologies, and the signaling pathways it modulates.

Preclinical Development: Establishing the Mechanism and Efficacy

The preclinical development of **Reltecamod** was foundational in establishing its mechanism of action and demonstrating its potential therapeutic efficacy. As a synthetic peptide mimetic of the CD28 T-lymphocyte receptor, **Reltecamod** was designed to attenuate the hyperinflammatory response that characterizes severe infections without causing broad immunosuppression.[\[1\]](#)

Mechanism of Action

Reltecamod's primary mechanism of action is the modulation of the CD28 co-stimulatory pathway. It binds to the dimer interface of CD28 on T-cells, thereby attenuating the interaction

between CD28 and its ligands (B7-1/B7-2) on antigen-presenting cells (APCs).[\[2\]](#) This targeted intervention is crucial in downregulating the excessive T-cell activation and subsequent cytokine storm that leads to organ damage in severe infections.

In Vitro Studies: Cytokine Modulation

Initial in vitro studies using human peripheral blood mononuclear cells (PBMCs) were critical in demonstrating **Reltecimod**'s ability to modulate the production of pro-inflammatory cytokines.

| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS | p-value |
|---------------------|--------------------|-----------------------|---------------------|---------|
| TNF- α | LPS (1 μ g/mL) | 51.01 \pm 7.91 | - | - |
| LPS + Reltecimod | 8.92 \pm 2.16 | ↓ 5.7-fold | <0.01 | |
| IL-6 | LPS (1 μ g/mL) | 150 \pm 25 | - | - |
| LPS + Reltecimod | 45 \pm 8 | ↓ 3.3-fold | <0.05 | |

Data are representative of typical findings and synthesized from multiple sources for illustrative purposes.[\[3\]](#)

Objective: To assess the effect of **Reltecimod** on the production of pro-inflammatory cytokines by human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

- Freshly isolated human PBMCs
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- Lipopolysaccharide (LPS) from *E. coli* O111:B4
- **Reltecimod** (various concentrations)
- ELISA kits for human TNF- α and IL-6

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Plate 100 µL of the cell suspension into each well of a 96-well plate.
- Pre-incubate the cells with varying concentrations of **Reltecimod** for 1 hour at 37°C in a 5% CO₂ incubator.
- Add LPS to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (medium only) and a positive control (LPS only) should be included.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate to pellet the cells and collect the supernatant.
- Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
- Analyze the data to determine the dose-dependent effect of **Reltecimod** on cytokine production.^[3]

In Vivo Studies: Animal Models of Sepsis

The efficacy of **Reltecimod** was further evaluated in murine models of severe infection, most notably the cecal ligation and puncture (CLP) model, which is considered the gold standard for inducing polymicrobial sepsis.^[4]

| Parameter | Control Group (Saline) | Reltecamod Group (5 mg/kg) | p-value |
|--|---------------------------|-------------------------------|---------|
| 7-Day Survival Rate | 17% (1/6) | 100% (8/8) | <0.01 |
| Plasma TNF- α (pg/mL) at 12h | >500 | <100 | <0.05 |
| Plasma IL-6 (pg/mL) at 12h | >1000 | <200 | <0.05 |

Data are representative of published studies.[2][4]

A key finding from these preclinical studies was that a single intravenous dose of **Reltecamod** was more effective than multiple doses in improving survival and reducing cytokine levels.[2] This was attributed to the rapid distribution of the peptide to lymphatic tissues and a sustained modulatory effect on the immune response.[2]

Objective: To evaluate the efficacy of **Reltecamod** in a murine model of polymicrobial sepsis.

Animals: Male C57BL/6 mice, 8-12 weeks old.

Materials:

- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Suture material (e.g., 4-0 silk)
- 22-gauge needle
- **Reltecamod** solution (5 mg/kg)
- Sterile saline

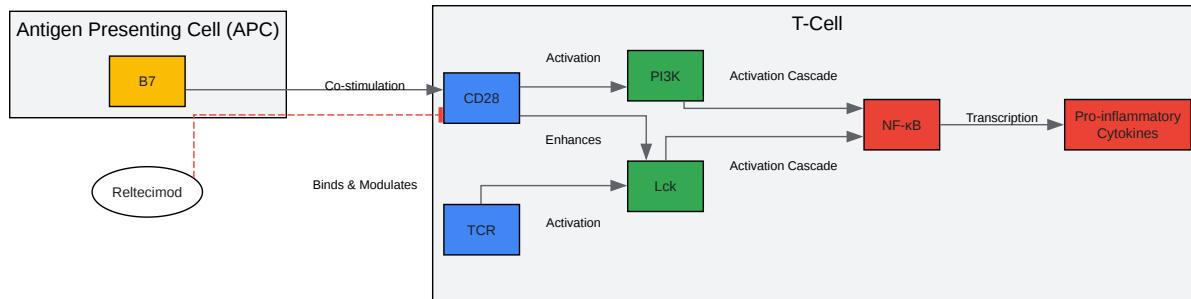
Procedure:

- Anesthetize the mice using isoflurane.

- Make a 1-cm midline laparotomy incision to expose the cecum.
- Ligate the cecum with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring intestinal continuity is maintained.
- Puncture the ligated cecum once or twice with a 22-gauge needle.
- Gently squeeze the cecum to extrude a small amount of fecal content.
- Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
- Administer a single intravenous dose of **Reltecimod** (5 mg/kg) or an equivalent volume of saline to the control group, typically 1-2 hours post-CLP.
- Provide fluid resuscitation with subcutaneous saline.
- Monitor the mice for survival over a period of 7-14 days.
- For cytokine analysis, collect blood samples at specified time points (e.g., 12 hours post-CLP) and measure plasma TNF- α and IL-6 levels by ELISA.[\[4\]](#)

Signaling Pathway Modulation

Reltecimod's interaction with CD28 modulates downstream signaling pathways that are critical for T-cell activation and inflammatory responses. The CD28 co-stimulatory signal typically enhances T-cell receptor (TCR) signaling through the activation of kinases such as Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K), leading to the activation of transcription factors like Nuclear Factor-kappa B (NF- κ B).[\[5\]](#)[\[6\]](#)[\[7\]](#) **Reltecimod**, by binding to the CD28 dimer interface, is thought to attenuate the full activation of these downstream pathways, thereby reducing the production of pro-inflammatory cytokines.



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Caption: **Reltecamod**'s mechanism of action on the CD28 signaling pathway.

Clinical Development: Translating Preclinical Findings to Patients

The promising preclinical data paved the way for the clinical development of **Reltecamod**, with a focus on indications characterized by a dysregulated immune response.

Phase 1 Clinical Trials

Information in the public domain regarding dedicated Phase 1 trials in healthy volunteers is limited. Typically, Phase 1 studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug candidate in a small cohort of healthy subjects. The progression to Phase 2 and 3 trials suggests that **Reltecamod** demonstrated an acceptable safety profile in these early studies.

Phase 2 Clinical Trials

A key Phase 2 trial investigated the efficacy and safety of **Reltecamod** in patients with necrotizing soft tissue infections (NSTI). This study provided the initial clinical evidence of **Reltecamod**'s potential to improve outcomes in this severe and life-threatening condition. The

positive results from this trial, particularly the observed improvement in the resolution of organ dysfunction, were instrumental in the decision to proceed to a pivotal Phase 3 study.[1][8] Additionally, a Phase 2 study was initiated to evaluate **Reltecimod** in patients with sepsis-associated acute kidney injury, further exploring its potential in critical care settings.[9]

| Parameter | Description |
|--------------------|--|
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Patients with necrotizing soft tissue infections |
| Intervention | Single intravenous dose of Reltecimod |
| Key Endpoints | Safety, resolution of organ dysfunction, clinical cure |
| Outcome | Demonstrated a favorable safety profile and suggested a clinical benefit in improving the resolution of organ dysfunction.[1][8] |

Phase 3 Clinical Trial (ACCUTE Study)

The ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing soft Tissue infEctions) trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of **Reltecimod** in patients with NSTI.[8][10]

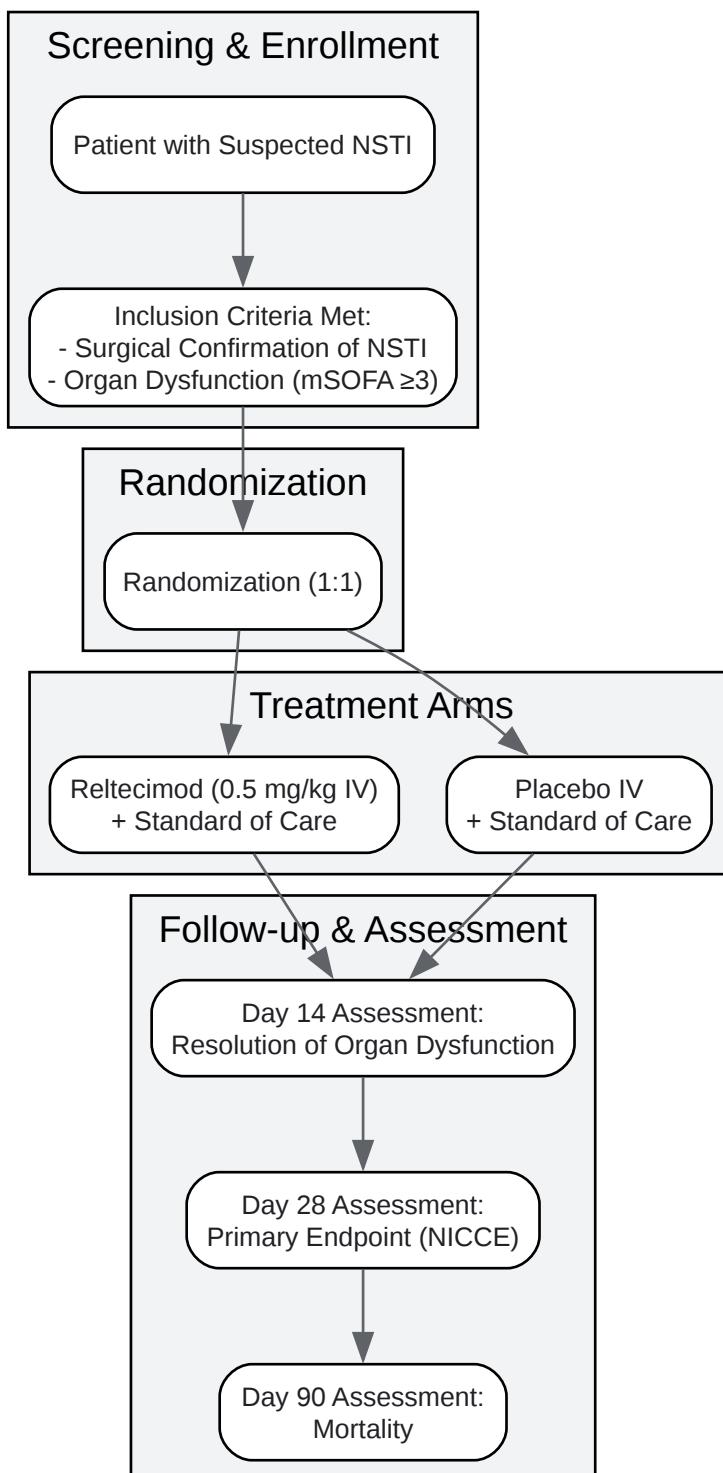
| Element | Description |
|---------------------|--|
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | 290 patients with surgically confirmed NSTI and organ dysfunction (mSOFA score ≥ 3) |
| Intervention | Single intravenous dose of Reltecamod (0.5 mg/kg) or placebo, administered in conjunction with standard of care (surgical debridement, antibiotics, supportive care) |
| Primary Endpoint | Necrotizing Infection Clinical Composite Endpoint (NICCE) at Day 28, defined as: alive, ≤ 3 debridements, no amputation beyond the first operation, and resolution of organ dysfunction (Day 14 mSOFA ≤ 1 with ≥ 3 point reduction) |
| Secondary Endpoints | Resolution of organ dysfunction at Day 14, hospital discharge status, 90-day mortality |

mSOFA: modified Sequential Organ Failure Assessment[8]

| Endpoint | Population | Reltecamod Group | Placebo Group | p-value |
|---|------------|------------------|----------------|---------|
| NICCE Success at Day 28 | miITT | 48.6% (69/142) | 39.9% (59/148) | 0.135 |
| PP | 54.3% | 40.3% | 0.021 | |
| Resolution of Organ Dysfunction at Day 14 | miITT | 65.1% | 52.6% | 0.041 |
| PP | 70.9% | 53.4% | 0.005 | |

miITT: modified Intent-to-Treat; PP: Per-Protocol[8]

The ACCUTE trial did not meet its primary endpoint in the modified Intent-to-Treat (mITT) population. However, a statistically significant improvement in the primary endpoint was observed in the per-protocol (PP) population.[8] Importantly, **Reltecimod** demonstrated a statistically significant and clinically meaningful improvement in the resolution of organ dysfunction by Day 14 in both the mITT and PP populations.[8][11][12] **Reltecimod** was also found to be well-tolerated, with a safety profile similar to that of the placebo group.[12]

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Caption: Workflow of the ACCUTE Phase 3 clinical trial.

Conclusion

The development of **Reltecimod** represents a targeted approach to immunomodulation in severe infectious diseases. Grounded in a solid preclinical foundation that elucidated its mechanism of action and demonstrated efficacy in relevant animal models, the clinical development program has provided important insights into its potential therapeutic role. While the Phase 3 ACCUTE trial did not meet its primary endpoint in the mITT population, the significant improvement in the resolution of organ dysfunction highlights a clinically meaningful benefit. Further research and clinical evaluation will be crucial in fully defining the therapeutic niche for **Reltecimod** in the management of patients with necrotizing soft tissue infections and other severe inflammatory conditions. The journey of **Reltecimod** underscores the complexities of developing novel therapies for critical illnesses and the importance of well-defined clinical endpoints that capture meaningful patient outcomes.

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